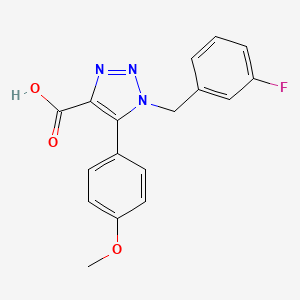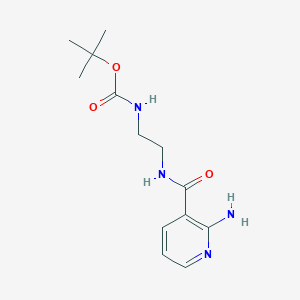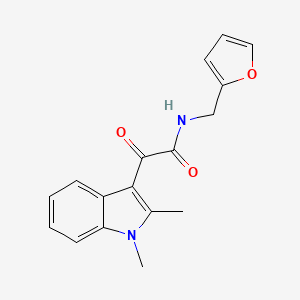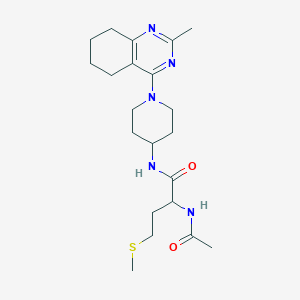
2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Molecular Modeling and Synthesis for Pharmacological Applications
- A study focused on the molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives , identifying them as promising α1-adrenoceptor antagonists . These compounds, including variations related to the compound of interest, were evaluated for their hypotensive activity in vivo and displayed significant α1-blocking activity. The study leverages molecular modeling to predict the mechanism of action, highlighting the compound's potential in treating conditions mediated by α1-adrenoceptors (Abou-Seri, Abouzid, & El Ella, 2011).
Anticholinesterase Activity
- Another research endeavor synthesized thiazole-piperazine derivatives to investigate their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes , which are crucial in neurodegenerative diseases. The compounds demonstrated potent anticholinesterase activity, underscoring their potential as therapeutic agents for conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).
Enzyme Inhibitory Activities and Molecular Docking
- Research into conventional versus microwave-assisted synthesis of triazole analogues revealed their inhibitory activities against various enzymes, including carbonic anhydrase and cholinesterases . These findings suggest the compound's application in designing enzyme inhibitors, with molecular docking studies providing insights into their interaction mechanisms (Virk et al., 2018).
Platelet Antiaggregating and Other Biological Activities
- The synthesis of disubstituted thioureas demonstrated platelet antiaggregating activity along with moderate hypoglycemic and competitive antiacetylcholine effects. Such studies lay the groundwork for developing compounds with potential therapeutic applications in cardiovascular diseases and diabetes (Ranise et al., 1991).
Antimicrobial and Anticancer Evaluations
- Investigations into novel acetamidothiazole derivatives for their in vitro anticancer evaluation revealed promising candidates among the synthesized series, indicating the compound's utility in developing anticancer therapies. This research underscores the compound's relevance in pharmacological and medicinal chemistry (Ali et al., 2013).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
Propriétés
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2S/c1-14-22-18-7-5-4-6-17(18)20(23-14)26-11-8-16(9-12-26)25-21(28)19(10-13-29-3)24-15(2)27/h16,19H,4-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFQXGPIQTVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C(CCSC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)



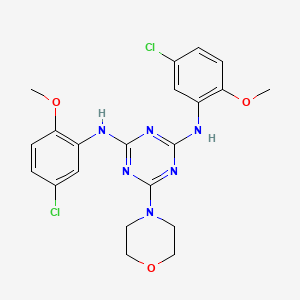
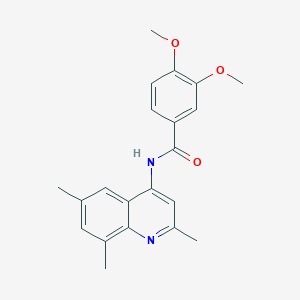

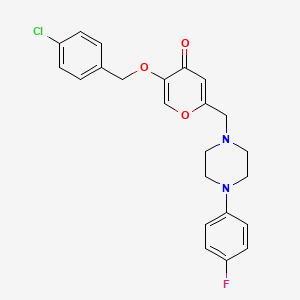
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)

